

Unraveling "Antifungal Agent 45": A Technical Examination of Disparate Molecular Entities

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Compound of Interest

Compound Name: Antifungal agent 45

Cat. No.: B15582463

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The designation "**Antifungal Agent 45**" does not refer to a single, universally recognized compound. Instead, it appears as a label for distinct molecules in various research and commercial contexts. This guide provides an in-depth technical overview of the available information for the different chemical entities identified as "**Antifungal Agent 45**," aimed at researchers, scientists, and drug development professionals. The primary challenge in compiling a unified profile for "**Antifungal Agent 45**" lies in the term's non-specific nature, leading to ambiguity. This document will delineate the chemical structure and properties of each identified agent to the extent that publicly available data allows.

Entity 1: Coruscanone A Analog 45

One of the compounds referred to as "45" is a synthetic analog of Coruscanone A, a natural product isolated from the plant *Piper coruscans*. This analog was synthesized and evaluated for its antifungal activity.

Chemical Structure and Properties

The precise chemical structure of Coruscanone A analog 45 is detailed in the scientific literature covering its synthesis and biological evaluation. While a visual representation is not provided here, its synthesis involves modifications to the styryl side chain of the parent Coruscanone A molecule.^[1]

Table 1: Physicochemical Properties of Coruscanone A Analog 45

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₁ ClO ₃	[1](--INVALID-LINK--)
Molecular Weight	274.7 g/mol	[1](--INVALID-LINK--)
Appearance	Yellowish solid	[1](--INVALID-LINK--)

| Solubility | Soluble in DMSO and methanol |[1](--INVALID-LINK--) |

Antifungal Activity

Coruscanone A analog 45 has been tested against a panel of fungal pathogens. The available data on its minimum inhibitory concentration (MIC) is summarized below.

Table 2: Antifungal Activity of Coruscanone A Analog 45 (MIC in µg/mL)

Fungal Species	MIC (µg/mL)	Reference
Candida albicans ATCC 90028	10	[1](--INVALID-LINK--)
Cryptococcus neoformans ATCC 90113	>20	[1](--INVALID-LINK--)
Aspergillus fumigatus ATCC 204305	>20	[1](--INVALID-LINK--)
Fluconazole-resistant C. albicans #1	10	[1](--INVALID-LINK--)

| Fluconazole-resistant C. albicans #17 | 20 |[1](--INVALID-LINK--) |

Cytotoxicity

A significant consideration for the therapeutic potential of Coruscanone A analog 45 is its cytotoxicity against mammalian cells.

Table 3: Cytotoxicity of Coruscanone A Analog 45 (IC₅₀ in µg/mL)

Cell Line	IC ₅₀ (μg/mL)	Reference
Vero (Monkey kidney epithelial cells)	3.8	[1](--INVALID-LINK--)

| LLC-PK1 (Pig kidney epithelial cells) | 4.2 [[1](--INVALID-LINK--)] |

It is noteworthy that while exhibiting antifungal activity, compound 45 is also among the more cytotoxic analogs in its series.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Coruscanone A analog 45 are available in the primary research publication.[1] The general synthetic approach involves the modification of the styryl side chain of the Coruscanone A scaffold.[1] Antifungal susceptibility testing was likely performed following established microdilution methods.

Entity 2: MedChemExpress Antifungal Agent D75-4590

Another compound identified as an "antifungal agent" in a commercial context is D75-4590, available from MedChemExpress.

Chemical Identity and Properties

D75-4590 is described as a pyridobenzimidazole derivative.[2] However, its specific chemical structure is not publicly disclosed in the available documentation.

Table 4: General Properties of D75-4590

Property	Description	Reference
Chemical Class	Pyridobenzimidazole derivative	[2]
Mechanism of Action	β-1,6-glucan synthesis inhibitor	[2]

| Spectrum of Activity | Active against various Candida species, including fluconazole-resistant strains. [\[2\]](#) |

Mechanism of Action

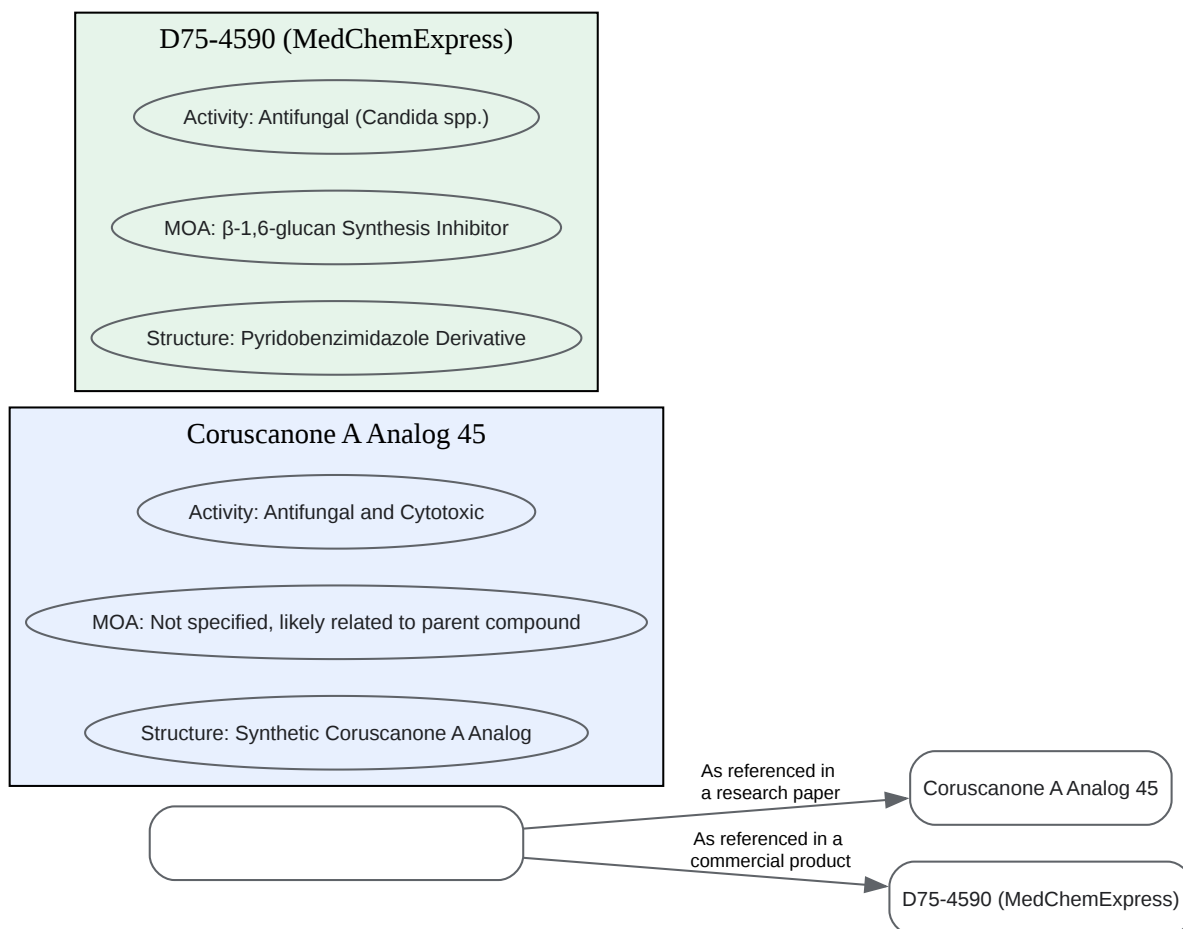
The primary mechanism of action of D75-4590 is the inhibition of β -1,6-glucan synthesis.[\[2\]](#) β -glucans are essential components of the fungal cell wall, and their inhibition disrupts cell wall integrity, leading to fungal cell death. This mechanism is distinct from that of many common antifungal agents, such as azoles, which target ergosterol biosynthesis.

Experimental Protocols

Specific experimental protocols for the synthesis and detailed biological characterization of D75-4590 are not provided in the publicly accessible information.

Visualization of Relationships

Due to the lack of detailed information on signaling pathways or complex experimental workflows for these specific compounds in the public domain, the creation of intricate Graphviz diagrams is not feasible. However, a simple diagram can illustrate the distinct nature of the two entities discussed.



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Figure 1: Conceptual relationship of entities termed "**Antifungal Agent 45**".

Conclusion

The term "**Antifungal Agent 45**" is not a unique identifier and has been used to describe at least two distinct chemical entities: a synthetic analog of Coruscanone A and a commercial pyridobenzimidazole derivative, D75-4590. The Coruscanone A analog 45 has demonstrated antifungal activity, but its development may be hampered by its cytotoxicity. D75-4590 represents a potential antifungal with a specific mechanism of action targeting the fungal cell

wall, though detailed structural and experimental data are not widely available. Researchers and scientists are advised to use specific chemical names or identifiers, such as CAS numbers or full IUPAC names, to avoid ambiguity when referencing chemical compounds.

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References

- 1. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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